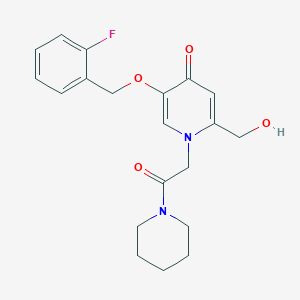

![molecular formula C16H13ClN2OS2 B2452104 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 942002-86-0](/img/structure/B2452104.png)

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole-based compounds are often used in the development of various fluorescent probes . These compounds can be highly sensitive and selective, making them useful for imaging certain biological molecules .

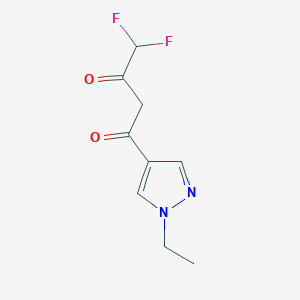

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can vary greatly depending on the specific compound. For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cys over other analytes .Chemical Reactions Analysis

Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, a compound called BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-based compounds can vary greatly. For instance, BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- Synthesis and Antimicrobial Activity : Novel derivatives of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide showed significant antimicrobial activity. Compounds such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide displayed notable antibacterial and anticandidal effects (Dawbaa et al., 2021).

Anticancer Properties

- Antitumor Activity : A study on 3-benzyl-4(3H)quinazolinone analogues, related to the benzothiazole class, demonstrated broad-spectrum antitumor activity. Some compounds were found to be more potent than the control drug 5-FU (Al-Suwaidan et al., 2016).

- Synthesis of Benzothiazole Acylhydrazones : New derivatives were synthesized and showed promising anticancer activity against various cancer cell lines, including C6, A549, MCF-7, and HT-29 (Osmaniye et al., 2018).

Material Science Applications

- Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for materials like carbon steel and oil-well tubular steel in acidic environments (Hu et al., 2016); (Yadav et al., 2015).

Other Applications

- Photophysical and Electrochemical Properties : Benzothiazole derivatives were studied for their potential in organic electronics, focusing on their photophysical and (spectro)electrochemical properties, which are crucial for applications like solar cells (Kostyuchenko et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARVXPRBMZYAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)